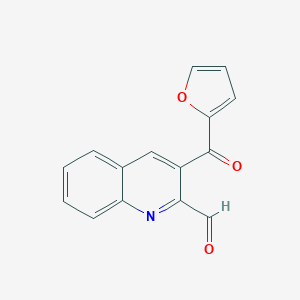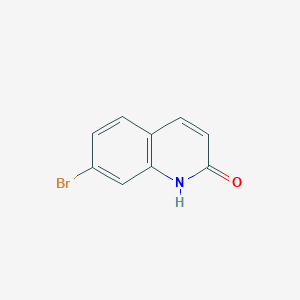
7-溴喹啉-2(1H)-酮
描述
7-Bromoquinolin-2(1H)-one is a brominated quinoline derivative that has garnered interest due to its potential applications in various fields, including medicinal chemistry. It is structurally related to compounds that have been studied for their photolabile properties, such as 8-bromo-7-hydroxyquinoline (BHQ), which has been used as a photoremovable protecting group for carboxylic acids . Additionally, 7-bromoquinolin-2(1H)-one is structurally similar to other brominated quinolines that have been synthesized and analyzed for their antibacterial properties and molecular interactions .
Synthesis Analysis
The synthesis of bromoquinoline derivatives can be complex and varied. For instance, an innovative approach for the synthesis of 7-hydroxyquinolin-2(1H)-one, a related compound, involves the oxidation of 7-hydroxy-1,2,3,4-tetrahydro-2-quinolinone using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) . This method offers increased yield and reasonable reaction time compared to traditional methods. Similarly, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves a modified Conrad-Limpach procedure . These methods highlight the diverse synthetic routes that can be taken to obtain bromoquinoline derivatives.
Molecular Structure Analysis
The molecular structure of bromoquinoline derivatives has been extensively studied. For example, the crystal structure of a new 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one was determined, revealing a triclinic system with specific unit cell parameters and stabilization by various intermolecular interactions . Similarly, the structure of 7-bromoquinolin-8-ol was analyzed, showing that bromination occurs at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state .
Chemical Reactions Analysis
Bromoquinoline derivatives participate in various chemical reactions. The palladium-catalyzed ortho-C-H bond activation and intramolecular addition of N-C annulation are used to synthesize isoquinolin-1(2H)-ones from α-bromo ketones and benzamides . This cross-coupling strategy demonstrates the reactivity of bromoquinoline derivatives in forming complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromoquinoline derivatives are influenced by their molecular structure. For instance, BHQ is noted for its increased solubility, low fluorescence, and stability in the dark, making it useful as a caging group for biological messengers . The crystal packing of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one is stabilized by hydrogen bonds and π-stacking interactions, which are significant for its physical properties .
科学研究应用
结构研究:通过光谱、X射线晶体学和计算技术,对7-溴喹啉-2(1H)-酮衍生物进行了结构性质的研究。这些化合物在溶液和固态中主要存在为NH-4-氧衍生物 (Mphahlele et al., 2002)。
光可去保护基:对7-溴喹啉-2(1H)-酮衍生物,特别是8-溴-7-羟基喹啉(BHQ),作为光可去保护基用于生理学研究进行了调查。它们在模拟生理条件下能够高效光解,适用于利用光学研究细胞生理学,尤其是双光子激发 (Zhu et al., 2006)。
喹啉衍生物的合成:利用7-溴喹啉-2(1H)-酮开发了合成各种喹啉衍生物的高效方法。这些合成途径对于创造新化合物以供进一步研究和潜在应用非常有价值 (Şahin et al., 2008)。
抗血管生成作用:对某些7-溴喹啉-2(1H)-酮衍生物进行了抗血管生成作用评估,显示在减少内皮细胞增殖和抑制体外新血管生长方面具有潜力。这表明它们在癌症治疗中的潜在应用 (Mabeta et al., 2009)。
抗癌活性:合成了新型7-溴喹啉-2(1H)-酮衍生物并评估了它们的抗癌活性。其中一些化合物在抑制癌细胞生长方面表现出有希望的结果,表明它们作为治疗药物的潜力 (Kubica et al., 2018)。
光物理和电化学研究:进行了关于7-溴喹啉-2(1H)-酮衍生物的光学和电化学性质的研究。这些研究对于了解这些化合物的性质以及它们在各个领域的潜在应用,包括作为抗癌剂,具有重要意义 (Kamble et al., 2017)。
合成微管结合的肿瘤血管破坏剂:确定了7-溴喹啉-2(1H)-酮衍生物作为新型微管结合的肿瘤血管破坏剂,靶向肿瘤中已建立的血管。这突显了它们在癌症治疗中的潜在应用 (Cui et al., 2017)。
安全和危害
属性
IUPAC Name |
7-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-6-2-4-9(12)11-8(6)5-7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFKBVYWLUKWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557557 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromoquinolin-2(1H)-one | |
CAS RN |
99465-10-8 | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99465-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30557557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

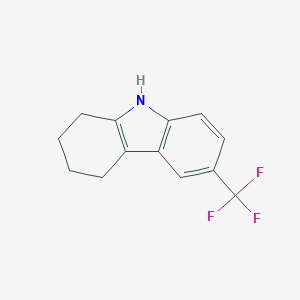
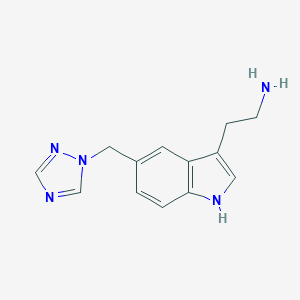
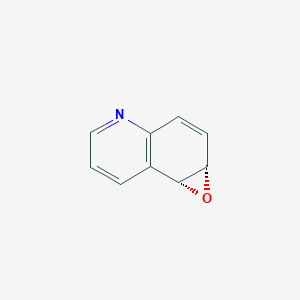
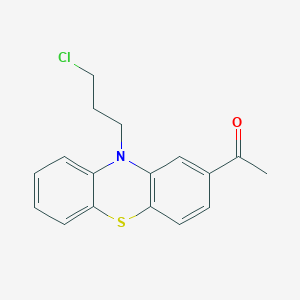
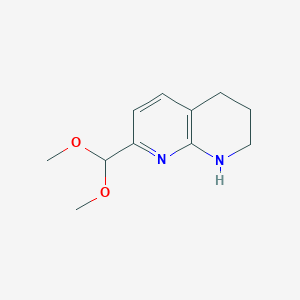
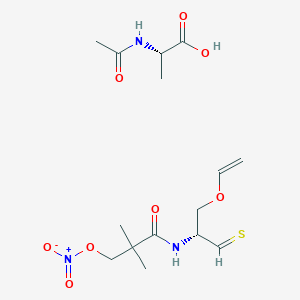
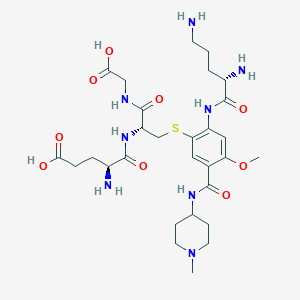
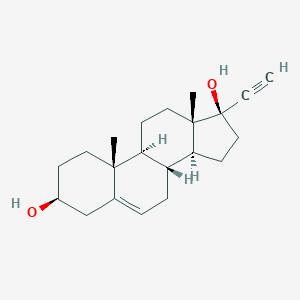
![2-[(1,1-Dimethylethyl)dimethylsilyl]-N,N,5-trimethyl-1H-imidazole-1-sulfonamide-d3](/img/structure/B152660.png)
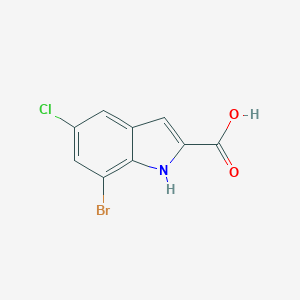
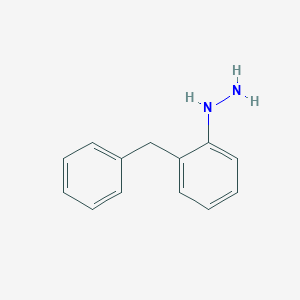
![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
